5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile
Overview
Description
5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile: is a chemical compound known for its unique structure and properties. It is utilized in various scientific research fields due to its multifaceted characteristics. This compound is particularly notable for its applications in drug development and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile typically involves the reaction of 5-bromobenzonitrile with 2,2,6,6-tetramethylpiperidin-4-yloxy under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: In biological research, this compound is used to study the effects of different functional groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. Researchers investigate its ability to interact with specific biological pathways, aiming to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, influencing various biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
- 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzaldehyde
- 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzoic acid
- 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzamide
Comparison: Compared to its similar compounds, 5-Bromo-2-(2,2,6,6-tetramethylpiperidin-4-yloxy)benzonitrile is unique due to its nitrile functional group. This group imparts distinct chemical properties, such as increased reactivity in certain reactions and the ability to form specific interactions with biological targets. The presence of the nitrile group also influences the compound’s solubility and stability, making it suitable for a wider range of applications.
Properties
IUPAC Name |
5-bromo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-15(2)8-13(9-16(3,4)19-15)20-14-6-5-12(17)7-11(14)10-18/h5-7,13,19H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQFFGQZFRCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Br)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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